2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-
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Overview
Description
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is a heterocyclic organic compound featuring a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its structural motif, which is present in many natural products and synthetic intermediates. The presence of the tetrahydro-2H-pyran ring imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- typically involves the reaction of 3,4-dihydropyran with an appropriate alkyne under acidic conditions. The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then subjected to further functionalization to introduce the tetradecen-9-ynyloxy group. Common reagents used in this synthesis include p-toluenesulfonic acid and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)-.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of the tetradecen-9-ynyloxy group.
2-(6-Bromohexyloxy)tetrahydro-2H-pyran: Features a bromohexyloxy group, offering different reactivity and applications.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Contains a butynyloxy group, used in various synthetic applications.
Uniqueness
2H-Pyran, tetrahydro-2-(12-tetradecen-9-ynyloxy)- is unique due to its long alkyne chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
71317-77-6 |
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Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-tetradec-12-en-9-ynoxyoxane |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h2-3,19H,4,7-18H2,1H3 |
InChI Key |
BKLBFHDEWXBINW-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/CC#CCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CC=CCC#CCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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